molecular formula C13H14BrN3O3S2 B2555918 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2320666-88-2

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2555918
CAS No.: 2320666-88-2
M. Wt: 404.3
InChI Key: OHZKUUMMEIJVHQ-UHFFFAOYSA-N
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Description

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture combining a piperidine scaffold, a 1,3,4-thiadiazole heterocycle, and a 2-bromobenzenesulfonyl group. The sulfonamide functional group is a common pharmacophore in therapeutic agents, and the bromine atom on the benzene ring offers a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The 1,3,4-thiadiazole ring is a privileged structure in drug design, known for its diverse biological activities and presence in compounds with documented pharmacological effects . Researchers are exploring this specific molecule as a key precursor in the development of potential therapeutic agents. Its structure suggests potential application in designing inhibitors for various biological targets. The presence of the 1,3,4-thiadiazole moiety is particularly noteworthy, as this heterocyclic system has been extensively studied in the context of antiviral and anti-inflammatory drug discovery, as well as in central nervous system (CNS) active compounds, with recent research highlighting its role in monoamine oxidase A (MAO-A) inhibition for antidepressant-like effects . Furthermore, piperidine derivatives bearing aryl or heteroaryl substituents are widely investigated for their affinity to various neurological and immunological targets . This compound is provided for research and development purposes exclusively. It is intended for use in laboratory settings only by qualified scientists. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKUUMMEIJVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.

    Attachment of the thiadiazole ring to piperidine: This step may involve nucleophilic substitution reactions.

    Introduction of the bromobenzenesulfonyl group: This can be done via sulfonylation reactions using bromobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and piperidine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The bromobenzenesulfonyl group can be reduced to a benzenesulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the bromine atom could yield various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine exhibits significant neuroprotective properties. It has shown potential in:

  • Inhibiting Amyloidogenesis : Compounds with similar structures have been noted for their ability to inhibit processes associated with neurodegeneration, particularly in diseases like Parkinson's disease.
  • Combating α-Synuclein Toxicity : The compound may protect against neurodegenerative diseases linked to α-synuclein toxicity, which is a hallmark of Parkinson's disease.

Antimicrobial and Anticancer Potential

The compound's structural features suggest it may also have antimicrobial and anticancer properties:

  • Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated antimicrobial activities against various bacterial and fungal strains .
  • Anticancer Activity : Research into related compounds has shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines .

Neuroprotective Studies

A study focused on the neuroprotective effects of related compounds showed that they could inhibit pathways linked to neurodegeneration. The study utilized in vitro assays to measure the effects on neuronal cell lines exposed to toxic agents mimicking neurodegenerative conditions. Results indicated a significant reduction in cell death when treated with compounds similar to this compound.

Anticancer Activity Assessment

In another study assessing anticancer properties, derivatives of thiadiazole were synthesized and tested against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that several derivatives exhibited substantial cytotoxicity against cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Sulfonyl Substituent Heterocycle Linkage Key Biological Activity
1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (Target) 2-Bromophenyl 1,3,4-Thiadiazole Ether Hypothesized antibacterial
BJ42265 () 4-(1H-Pyrazol-1-yl)phenyl 1,3,4-Thiadiazole Ether Not reported
1-(4-Tosyl)-4-(1,3,4-oxadiazol-2-yl)piperidine () Tosyl (p-toluenesulfonyl) 1,3,4-Oxadiazole Thioether Enzyme inhibition
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine () Benzyl 1,3,4-Thiadiazole Aminoethyl Alzheimer’s research

Key Contrasts and Implications

  • Electron-Withdrawing Effects : The 2-bromo substituent may increase electrophilicity compared to pyrazole (BJ42265) or methyl groups, enhancing reactivity in nucleophilic environments .
  • Metabolic Stability : Thiadiazole’s sulfur atom could reduce metabolic clearance compared to oxadiazole, though this requires empirical validation .
  • Therapeutic Scope : Unlike plant growth-promoting thiadiazoles (), the target compound’s sulfonyl-piperidine scaffold aligns more with antimicrobial or neurological applications .

Biological Activity

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 2-bromobenzenesulfonyl chloride and thiadiazole precursors. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for related thiadiazole compounds ranging from 0.5 to over 512 µg/mL against Mycobacterium tuberculosis .

Cytotoxicity

Cytotoxicity assays demonstrate that certain derivatives possess selective toxicity towards cancer cell lines while exhibiting lower toxicity to normal cells. The structure-activity relationship (SAR) analysis suggests that modifications on the piperidine ring can enhance cytotoxic effects against specific cancer types .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of DNA synthesis : Thiadiazole derivatives may interfere with nucleic acid synthesis in microbial cells.
  • Disruption of cell membrane integrity : These compounds can destabilize microbial membranes, leading to cell lysis.
  • Enzyme inhibition : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells .

Case Study 1: Antitubercular Activity

A study on piperidinothiosemicarbazone derivatives showed that structural modifications significantly impacted their antitubercular activity. Compounds with higher basicity at the heteroaromatic ring demonstrated increased potency against M. tuberculosis strains. For example, a derivative exhibited an MIC value as low as 2 µg/mL against resistant strains, highlighting the potential for developing effective antitubercular agents based on this scaffold .

Case Study 2: Anticancer Properties

Another investigation into piperidine derivatives revealed their potential as anticancer agents. The study found that certain modifications led to enhanced selectivity and potency against human cancer cell lines compared to normal cells. The findings suggest that the incorporation of thiadiazole moieties could be a promising strategy for designing new anticancer drugs .

Data Tables

Compound NameStructureMIC (µg/mL)Target Organism
Compound AStructure A0.5M. tuberculosis
Compound BStructure B2M. tuberculosis
Compound CStructure C16Cancer Cell Line

Q & A

Q. What are the key synthetic methodologies for preparing 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine?

The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. For example:

  • Step 1 : React 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under basic conditions (e.g., 5% Na₂CO₃) to form the sulfonylated intermediate .
  • Step 2 : Introduce the 1,3,4-thiadiazol-2-yloxy moiety via a nucleophilic substitution reaction, using optimized conditions (e.g., LiH in DMF for 4–6 hours) .
  • Purification : Recrystallization from methanol or ethanol is commonly employed to isolate high-purity products .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • NMR : ¹H and ¹³C NMR are used to verify substituent positions (e.g., sulfonyl and thiadiazole groups). For example, the sulfonyl group’s electron-withdrawing effect shifts aromatic protons downfield .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-O-C of thiadiazole) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Q. What methodologies are used to evaluate the compound’s antibacterial activity?

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, measuring inhibition zones .
  • MIC Determination : Serial dilution in broth media to quantify minimum inhibitory concentrations, with positive controls (e.g., ciprofloxacin) .
  • Structure-Activity Relationship (SAR) : Compare activity across analogs with varying substituents (e.g., bromo vs. methyl groups) to identify critical pharmacophores .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Data Collection : High-resolution X-ray diffraction data (e.g., using SHELXL) refines bond lengths, angles, and torsional parameters .
  • Twinned Data Analysis : For challenging crystals, SHELXE or twin-law refinement resolves overlapping reflections .
  • Validation : The R-factor (<5%) and electron density maps confirm the absence of disorder in the sulfonyl or thiadiazole groups .

Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to detect metabolic instability (e.g., sulfonamide cleavage) .
  • Solubility Optimization : Modify formulation (e.g., co-solvents like DMSO or cyclodextrin inclusion complexes) to improve aqueous solubility .
  • Target Engagement Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to verify binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. What computational approaches predict the compound’s binding affinity to bacterial targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., E. coli DNA gyrase), highlighting key residues (e.g., Asp73, Glu50) .
  • MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, identifying persistent hydrogen bonds with sulfonyl oxygen .
  • QSAR Modeling : Regression models correlate electronic descriptors (e.g., Hammett σ) with MIC values to guide analog design .

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